REACTION_SMILES
|
[CH3:9][C:10]([C:11](=[O:12])[Cl:13])([CH3:14])[CH3:15].[Cl:16][CH2:17][Cl:18].[NH2:1][c:2]1[n:3][cH:4][c:5]([Cl:8])[cH:6][cH:7]1>>[NH:1]([c:2]1[n:3][cH:4][c:5]([Cl:8])[cH:6][cH:7]1)[C:11]([C:10]([CH3:9])([CH3:14])[CH3:15])=[O:12]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccc(Cl)cn1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C(=O)Nc1ccc(Cl)cn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |